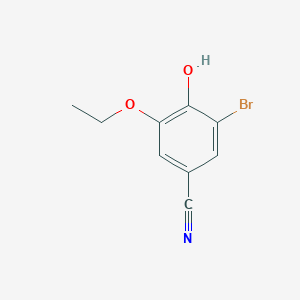

3-Bromo-5-ethoxy-4-hydroxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-ethoxy-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-4,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCGZWYWRSRSMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C#N)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366319 | |

| Record name | 3-bromo-5-ethoxy-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330462-57-2 | |

| Record name | 3-bromo-5-ethoxy-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Bromo-5-ethoxy-4-hydroxybenzonitrile

CAS Number: 330462-57-2

This technical guide provides a comprehensive overview of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile, a substituted benzonitrile compound of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, outlines a plausible synthetic pathway, and explores its potential, though currently undocumented, biological significance.

Chemical and Physical Properties

This compound is a multifaceted organic compound with a molecular structure that lends itself to a variety of chemical interactions.[1] The presence of a bromine atom, an ethoxy group, a hydroxyl group, and a nitrile functional group on a benzene ring gives it a unique combination of properties.[1] The nitrile group is electron-withdrawing, which can influence the compound's overall reactivity and stability.[1]

A summary of its key quantitative data is presented in the table below.

| Property | Value | Source |

| CAS Number | 330462-57-2 | [1][2][3] |

| Molecular Formula | C₉H₈BrNO₂ | [3] |

| Molecular Weight | 242.07 g/mol | [3] |

| Purity | Typically ≥97% | [3] |

| Predicted XlogP | 2.3 | [4] |

| Monoisotopic Mass | 240.97385 Da | [4] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A potential two-step synthesis is outlined below, starting from the commercially available 3-ethoxy-4-hydroxybenzaldehyde.

References

An In-depth Technical Guide to 3-Bromo-5-ethoxy-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-ethoxy-4-hydroxybenzonitrile is a substituted benzonitrile compound with potential applications in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring a bromine atom, an ethoxy group, a hydroxyl group, and a nitrile group on a benzene ring, suggests a range of chemical properties and potential biological activities.[1] This technical guide provides a summary of the currently available chemical and physical data for this compound, outlines general experimental considerations, and discusses the potential for biological activity based on related structures.

Core Chemical Properties

Currently, experimentally determined quantitative data for this compound is limited in publicly accessible literature. The available information, primarily from chemical suppliers and computational predictions, is summarized below.

| Property | Value | Source |

| Chemical Formula | C₉H₈BrNO₂ | Cymit Química S.L.[1] |

| Molecular Weight | 242.07 g/mol | Cymit Química S.L., Vibrant Pharma Inc.[1][2] |

| CAS Number | 330462-57-2 | Cymit Química S.L., Vibrant Pharma Inc.[1][2] |

| Purity | Typically ≥97% | Cymit Química S.L., Vibrant Pharma Inc.[1][2] |

| Predicted XlogP | 2.3 | PubChemLite[3] |

| Predicted Boiling Point | 295.7 °C at 760 mmHg | Not specified in search results |

| Predicted Flash Point | 132.6 °C | Not specified in search results |

| Melting Point | Data not available | |

| pKa | Data not available | |

| Aqueous Solubility | Data not available |

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group (a quartet for the -CH₂- and a triplet for the -CH₃), and the hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the positions of the bromine, ethoxy, hydroxyl, and nitrile substituents.

-

¹³C NMR: The carbon NMR spectrum would reveal unique signals for each carbon atom in the molecule, including the two aromatic carbons attached to the substituents, the four other aromatic carbons, the two carbons of the ethoxy group, and the carbon of the nitrile group.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, C-O stretches of the ether and phenol, and various C-H and C=C stretches of the aromatic ring.

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the compound's molecular weight, as well as fragmentation patterns characteristic of the substituted benzonitrile structure. The isotopic pattern of bromine would be a key feature in the mass spectrum.

Experimental Protocols: General Considerations

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not currently published in readily accessible scientific literature. However, general methodologies for the synthesis and characterization of similar substituted benzonitriles can be adapted.

Synthesis Workflow

A plausible synthetic route for this compound could involve a multi-step process starting from a commercially available substituted phenol. A generalized workflow is depicted below.

Caption: A generalized synthetic workflow for this compound.

Note: The specific reagents and reaction conditions would require optimization and experimental validation.

Characterization Workflow

Following synthesis, the compound would be purified and its structure confirmed using a standard analytical workflow.

References

3-Bromo-5-ethoxy-4-hydroxybenzonitrile molecular structure

An In-depth Technical Guide to 3-Bromo-5-ethoxy-4-hydroxybenzonitrile

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, potential synthesis, and plausible biological activities of this compound. The information is intended for researchers, scientists, and drug development professionals.

Molecular Structure and Identifiers

This compound is an aromatic organic compound.[1][2] Its structure features a benzene ring substituted with a bromine atom, an ethoxy group (-OCH2CH3), a hydroxyl group (-OH), and a nitrile group (-C≡N).[1][2] The presence of these functional groups suggests potential for diverse chemical reactivity and biological activity. The nitrile group is electron-withdrawing, which can influence the compound's overall stability and reactivity, while the hydroxyl group can participate in hydrogen bonding, potentially affecting its solubility in polar solvents.[1][2] The ethoxy group adds hydrophobic character, and the bromine atom can impact the molecule's polarity and reactivity.[1][2]

A summary of the key identifiers for this compound is presented in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 330462-57-2[3][4][5] |

| Molecular Formula | C9H8BrNO2[3][4][5] |

| Molecular Weight | 242.07 g/mol [3][4][5] |

| SMILES String | CCOc1cc(cc(c1O)Br)C#N[1] |

| InChI String | InChI=1S/C9H8BrNO2/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-4,12H,2H2,1H3[1] |

| Purity | Typically available at ≥97%[3][4] |

Physicochemical Properties

| Property | Value |

| Physical State | Solid (powder) |

| Storage Conditions | Room temperature[3][4] |

| Solubility | Expected to have some solubility in polar solvents due to the hydroxyl group.[1] |

Note: Specific quantitative data for melting point, boiling point, and solubility are not currently available in published literature.

Potential Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not described in readily accessible scientific literature. However, based on general methods for the synthesis of substituted benzonitriles, a plausible synthetic route can be proposed. A common method for introducing a nitrile group to a benzene ring is through the dehydration of an aldoxime, which can be formed from the corresponding benzaldehyde.

The following diagram illustrates a hypothetical experimental workflow for the synthesis of this compound starting from 4-hydroxy-3,5-diiodobenzaldehyde, a commercially available starting material.

Spectroscopic Data

While specific spectral data is not publicly available, chemical suppliers indicate that the structure of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2]

Potential Biological Activity and Signaling Pathways

There is no specific research on the biological activity or the signaling pathways directly modulated by this compound. However, the broader class of compounds known as brominated phenols, found in marine algae, has been reported to exhibit a range of biological activities.[1][6] These activities include antioxidant, antimicrobial, anticancer, and anti-diabetic effects.[1][6]

The antioxidant activity of some bromophenols is suggested to be mediated through the activation of the Nrf2 signaling pathway.[6] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. The following diagram illustrates a conceptual signaling pathway that could be investigated for this compound, based on the known activities of related bromophenols.

Additionally, some bromophenol derivatives have shown inhibitory effects on enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is a target in the management of diabetes.[1]

It is crucial to emphasize that these are potential activities based on structurally related compounds, and dedicated experimental studies are required to confirm if this compound exhibits similar biological effects.

Conclusion

This compound is a substituted benzonitrile with potential for further investigation in medicinal chemistry and drug development. While detailed experimental data is currently limited, its structural features suggest a range of possible chemical and biological properties. The information and hypothesized pathways presented in this guide are intended to serve as a foundation for future research into this compound. Further experimental validation is necessary to fully characterize its physicochemical properties, develop optimized synthesis protocols, and elucidate its biological activities and mechanisms of action.

References

- 1. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 330462-57-2: this compound [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. scbt.com [scbt.com]

- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Bromo-5-ethoxy-4-hydroxybenzonitrile, a substituted benzonitrile derivative with potential applications in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the bromination of 4-hydroxybenzonitrile, followed by an ethoxylation reaction. This document details the experimental protocols, relevant data, and logical workflows to facilitate its synthesis in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence starting from the commercially available 4-hydroxybenzonitrile. The pathway involves:

-

Bromination: The electrophilic substitution of a bromine atom onto the aromatic ring of 4-hydroxybenzonitrile to yield 3-bromo-4-hydroxybenzonitrile.

-

Ethoxylation: A Williamson ether synthesis to introduce the ethoxy group, affording the final product, this compound.

The overall transformation is depicted in the following workflow:

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

The following protocols are based on established chemical transformations and analogous procedures reported in the scientific literature.

Step 1: Synthesis of 3-Bromo-4-hydroxybenzonitrile (Bromination)

This procedure outlines the bromination of 4-hydroxybenzonitrile.

Reaction Scheme:

Caption: Bromination of 4-hydroxybenzonitrile.

Methodology:

-

To a solution of 4-hydroxybenzonitrile (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid, add elemental bromine (1-1.2 equivalents) dropwise at a controlled temperature (typically 0-5 °C).

-

The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (e.g., 2-4 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a reducing agent solution, such as aqueous sodium thiosulfate, to remove any unreacted bromine.

-

The crude product is then extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting solid can be further purified by recrystallization or column chromatography to yield pure 3-bromo-4-hydroxybenzonitrile.

Step 2: Synthesis of this compound (Ethoxylation)

This procedure details the ethoxylation of 3-bromo-4-hydroxybenzonitrile via a Williamson ether synthesis. The following protocol is adapted from a similar synthesis of an alkoxy-benzonitrile derivative.

Reaction Scheme:

Caption: Ethoxylation of 3-bromo-4-hydroxybenzonitrile.

Methodology:

-

A mixture of 3-bromo-4-hydroxybenzonitrile (1 equivalent), anhydrous potassium carbonate (2-3 equivalents) as a base, and a catalytic amount of potassium iodide (optional, to facilitate the reaction with ethyl bromide) is prepared in a suitable solvent like acetone or N,N-dimethylformamide (DMF).

-

To this suspension, ethyl iodide or ethyl bromide (1.1-1.5 equivalents) is added.

-

The reaction mixture is heated to reflux (for acetone) or stirred at an elevated temperature (for DMF) for several hours (typically 6-12 hours), with the progress monitored by TLC.

-

After the reaction is complete, the inorganic solids are removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product. Please note that the yield for the final product is an estimate based on analogous reactions and may vary depending on the specific reaction conditions and purification methods employed.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-Hydroxybenzonitrile | C₇H₅NO | 119.12 | White to off-white crystalline powder |

| 3-Bromo-4-hydroxybenzonitrile | C₇H₄BrNO | 198.02 | Off-white to light brown solid |

| This compound | C₉H₈BrNO₂ | 242.07 | Off-white to pale yellow solid |

Table 2: Reaction Parameters and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Typical Reaction Time | Expected Yield (%) |

| 1 | Bromination | Bromine | Dichloromethane | 2-4 hours | 85-95% |

| 2 | Ethoxylation | Ethyl Iodide, K₂CO₃ | Acetone | 6-12 hours | 70-85% (estimated) |

Mandatory Visualizations

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key transformation at each stage.

Caption: Logical flow of the synthesis pathway.

Experimental Workflow for Purification

This diagram outlines a general workflow for the purification of the final product after the ethoxylation step.

Caption: General purification workflow.

3-Bromo-5-ethoxy-4-hydroxybenzonitrile: A Versatile Building Block in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Bromo-5-ethoxy-4-hydroxybenzonitrile is a substituted aromatic nitrile, a class of organic compounds that feature prominently as intermediates and synthons in the preparation of a wide array of more complex molecules. Its chemical structure, characterized by a benzene ring functionalized with a bromine atom, an ethoxy group, a hydroxyl group, and a nitrile group, offers multiple reaction sites, making it a valuable building block in synthetic organic chemistry. While specific, direct applications of this compound as an end-product are not extensively documented in publicly available scientific literature, its potential lies in its utility as a precursor for the synthesis of novel compounds with potential biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 330462-57-2 | [1][2] |

| Molecular Formula | C₉H₈BrNO₂ | [1][2] |

| Molecular Weight | 242.07 g/mol | [2] |

| Appearance | Not specified (likely a solid) | N/A |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Room temperature | [2] |

Synthesis and Reactivity

The synthesis of this compound is not detailed in readily available literature, but it is offered by various chemical suppliers, indicating established synthetic routes exist.[1][2][3] The reactivity of this molecule is dictated by its functional groups:

-

Hydroxyl Group (-OH): Can undergo O-alkylation, O-acylation, and other reactions typical of phenols. It can also influence the reactivity of the aromatic ring.

-

Nitrile Group (-CN): Can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. It can also participate in cycloaddition reactions.

-

Aromatic Ring: The electron-donating hydroxyl and ethoxy groups, and the electron-withdrawing nitrile and bromine groups, influence the regioselectivity of electrophilic aromatic substitution reactions.

-

Bromine Atom (-Br): Can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds.

Potential Applications in Research and Development

While specific biological activities or pharmacological uses of this compound itself are not well-documented, its structural motifs are present in compounds with known biological relevance. Substituted benzonitriles are a well-established class of compounds in medicinal chemistry, with applications as enzyme inhibitors, receptor antagonists, and other therapeutic agents.

The true value of this compound for researchers lies in its potential as a scaffold or intermediate for the synthesis of more complex molecules. The versatile functional groups allow for a variety of chemical transformations, enabling the generation of libraries of novel compounds for screening in drug discovery programs.

Logical Relationship of Functional Groups in Synthesis

The interplay of the functional groups on the benzonitrile ring allows for a logical and stepwise approach to the synthesis of diverse derivatives.

Conclusion

This compound is a chemical compound primarily utilized as a versatile building block in organic synthesis. Its value to the scientific community, particularly in the field of drug discovery and materials science, is derived from its potential to be chemically modified at its various functional groups to generate novel and diverse molecular architectures. While direct, in-depth technical data on its specific end-uses is scarce, its role as a key intermediate underscores its importance in the broader landscape of chemical research and development. Further investigation into the derivatization of this compound could lead to the discovery of new molecules with significant biological or material properties.

References

An In-depth Technical Guide to 3-Bromo-5-ethoxy-4-hydroxybenzonitrile

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile, targeted towards researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

IUPAC Name: this compound.[1]

Synonyms:

-

Benzonitrile, 3-bromo-5-ethoxy-4-hydroxy-[1]

Chemical Structure:

Quantitative Data Summary:

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO₂ | [1][2] |

| Molecular Weight | 242.07 g/mol | [2] |

| CAS Number | 330462-57-2 | [2] |

| Boiling Point | 295.7 °C at 760 mmHg | [3] |

| Flash Point | 132.6 °C | [3] |

| Melting Point | Not available | |

| Predicted XlogP | 2.3 | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 |

Note: Some physical properties like melting point have not been experimentally determined in the available literature. Spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra are noted to be available from some commercial suppliers but specific data is not publicly available.[4]

Potential Biological Activity

Direct experimental data on the biological activity of this compound is not extensively available in public literature. However, the structural motifs present in the molecule, namely the benzonitrile and brominated phenol groups, are found in compounds with a range of biological activities.

-

Anticancer Activity: Benzonitrile derivatives have been investigated for their potential as anticancer agents.[5] The presence of a bromine atom on an aromatic ring can sometimes enhance the cytotoxic effects of a molecule.

-

Antimicrobial Activity: Halogenated phenolic compounds are known to exhibit antimicrobial properties. Studies on flavonoid derivatives have shown that the presence of bromine can contribute to their antimicrobial effects.[6][7]

Experimental Protocols

A. Synthesis of this compound

Proposed Synthetic Pathway:

A potential two-step synthesis could involve:

-

Bromination of 4-hydroxy-3-ethoxybenzonitrile: This would introduce the bromine atom at the 5-position.

-

Alternatively, starting with 4-hydroxybenzonitrile: A two-step process of bromination followed by ethoxylation could be employed.

Illustrative Experimental Protocol (Adapted from a similar synthesis):

-

Step 1: Bromination of 4-hydroxybenzonitrile.

-

Dissolve 4-hydroxybenzonitrile in a suitable solvent (e.g., a chlorinated solvent like dichloromethane or a polar aprotic solvent).

-

Cool the reaction mixture in an ice bath.

-

Slowly add a brominating agent (e.g., bromine or N-bromosuccinimide) to the solution.

-

Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

-

Work up the reaction mixture to isolate the brominated product, 3-bromo-4-hydroxybenzonitrile.

-

-

Step 2: Ethoxylation of 3-bromo-4-hydroxybenzonitrile.

-

Dissolve 3-bromo-4-hydroxybenzonitrile in a polar aprotic solvent (e.g., acetone or DMF).

-

Add a base (e.g., potassium carbonate) to deprotonate the hydroxyl group.

-

Add an ethylating agent (e.g., ethyl iodide or diethyl sulfate).

-

Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and perform an aqueous workup to isolate the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

B. In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Mandatory Visualizations

Diagram 1: Proposed Synthesis Workflow

Caption: A proposed two-step synthesis of this compound.

Diagram 2: General Workflow for MTT Assay

Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.

Diagram 3: Simplified Apoptosis Signaling Pathway

Caption: A simplified overview of major apoptotic signaling pathways that can be targeted by anticancer compounds.

References

- 1. PubChemLite - this compound (C9H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. echemi.com [echemi.com]

- 4. 3-BROMO-5-ETHOXY-4-HYDROXY-BENZONITRILE(330462-57-2) 1H NMR [m.chemicalbook.com]

- 5. CAS-6952-59-6, 3-Bromo Benzonitrile for Synthesis (M-Bromobenzonitrile) Manufacturers, Suppliers & Exporters in India | 029005 [cdhfinechemical.com]

- 6. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile: A Technical Guide

Introduction

3-Bromo-5-ethoxy-4-hydroxybenzonitrile is a substituted aromatic compound with potential applications in pharmaceutical and materials science research. Its chemical structure, featuring a benzonitrile core with bromo, ethoxy, and hydroxyl substituents, gives rise to a unique spectroscopic signature. This guide provides an in-depth analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information presented is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of its structural characterization.

While specific experimental data for this compound is not widely published, the following spectral predictions are based on established principles of spectroscopy and data from structurally similar molecules.[1][2]

Predicted Spectral Data

The molecular structure of this compound is C₉H₈BrNO₂ with a molecular weight of 242.07 g/mol .[3] The predicted spectral data are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethoxy group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | Singlet | 2H | Aromatic C-H |

| ~5.5 - 6.0 | Singlet | 1H | Phenolic O-H |

| 4.12 (quartet) | Quartet | 2H | -OCH₂CH₃ |

| 1.45 (triplet) | Triplet | 3H | -OCH₂CH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS at 0 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are sensitive to the local electronic environment of each carbon atom.

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C-OH |

| ~148 - 152 | C-OEt |

| ~135 - 140 | Aromatic C-H |

| ~118 - 122 | C-CN |

| ~115 - 120 | C-Br |

| ~110 - 115 | Aromatic C-H |

| ~105 - 110 | C-CN |

| ~65 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted IR Absorption Data

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3500 - 3200 | O-H | Phenolic hydroxyl stretch (broad) |

| ~3100 - 3000 | C-H | Aromatic C-H stretch |

| ~2980 - 2850 | C-H | Aliphatic C-H stretch (ethoxy) |

| ~2230 - 2210 | C≡N | Nitrile stretch |

| ~1600 - 1450 | C=C | Aromatic ring stretch |

| ~1250 - 1200 | C-O | Aryl-alkyl ether stretch (asymmetric) |

| ~1050 - 1000 | C-O | Aryl-alkyl ether stretch (symmetric) |

| ~600 - 500 | C-Br | Carbon-bromine stretch |

Table 4: Predicted Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern. A key feature will be the isotopic pattern of the molecular ion due to the presence of bromine.

| m/z | Ion | Notes |

| 241 | [M]⁺ | Molecular ion peak (for ⁷⁹Br) |

| 243 | [M+2]⁺ | Isotopic peak for ⁸¹Br, approximately equal in intensity to the M⁺ peak. |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

GC-MS: If the compound is sufficiently volatile and thermally stable, inject the sample solution onto a GC column. The separated compound will then be introduced into the mass spectrometer for ionization (typically by Electron Ionization - EI) and analysis.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and its characteristic isotopic pattern, as well as any significant fragment ions.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Correlation of Structure with Predicted Spectral Data

This diagram shows the chemical structure of this compound and correlates its different parts with their expected signals in the various spectra.

References

A Technical Guide to the Solubility of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on a qualitative assessment based on its chemical structure and provides a comprehensive, generalized experimental protocol for determining its solubility in common laboratory solvents.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₉H₈BrNO₂.[1][2] Its structure is characterized by a benzene ring substituted with a bromine atom, an ethoxy group (-OCH₂CH₃), a hydroxyl group (-OH), and a nitrile group (-C≡N).[1] The presence of these functional groups dictates its physicochemical properties, including its solubility. The hydroxyl group allows for hydrogen bonding, suggesting potential solubility in polar solvents, while the ethoxy group adds hydrophobic character.[1] The nitrile group is electron-withdrawing, and the overall molecule has a molecular weight of approximately 242.07 g/mol .[1][3] Such compounds are often of interest in medicinal chemistry and materials science as versatile building blocks.[1]

Qualitative Solubility Assessment

A precise quantitative measure of solubility is best determined experimentally. However, based on the principle of "like dissolves like," we can predict the likely solubility of this compound in various common laboratory solvents.[4][5]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the hydroxyl group allows the compound to act as a hydrogen bond donor, and the oxygen of the ethoxy and hydroxyl groups, as well as the nitrogen of the nitrile group, can act as hydrogen bond acceptors. Therefore, some degree of solubility is expected in polar protic solvents. Solubility in water is likely to be low due to the hydrophobic benzene ring and ethoxy group. Alcohols like methanol and ethanol are expected to be better solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can accept hydrogen bonds and have a significant dipole moment, which should allow them to effectively solvate this compound. High solubility is generally expected in solvents like DMSO and DMF.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): Due to the polar functional groups (hydroxyl and nitrile), the compound is expected to have low solubility in nonpolar solvents like hexane. Solvents with intermediate polarity, such as dichloromethane and toluene, may show some limited solvating power.

Quantitative Solubility Data

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Observations |

| Water | Polar Protic | 25 | Data not available | |

| Methanol | Polar Protic | 25 | Data not available | |

| Ethanol | Polar Protic | 25 | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data not available | |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Data not available | |

| Acetonitrile | Polar Aprotic | 25 | Data not available | |

| Acetone | Polar Aprotic | 25 | Data not available | |

| Ethyl Acetate | Intermediate Polarity | 25 | Data not available | |

| Dichloromethane | Intermediate Polarity | 25 | Data not available | |

| Toluene | Nonpolar | 25 | Data not available | |

| Hexane | Nonpolar | 25 | Data not available |

Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

This section details a standard protocol for determining the equilibrium solubility of this compound. This method is considered a reliable way to measure thermodynamic solubility.

4.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (in which the compound is freely soluble, e.g., DMSO or acetonitrile) to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 1 mL). The goal is to have undissolved solid remaining after equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining solid particles. Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer. Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

Calculation: Calculate the solubility of the compound in the test solvent using the following formula, taking into account the dilution factor:

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor

4.3. Experimental Workflow Diagram

Caption: Workflow for equilibrium solubility determination.

Signaling Pathways and Biological Context

Currently, there is no specific information available in the searched literature linking this compound to established signaling pathways. However, substituted benzonitriles and bromophenols are classes of compounds with known biological activities. For instance, bromophenols isolated from marine algae have demonstrated anti-inflammatory and other pharmacological properties. Should this compound be investigated for its biological effects, a common initial step would be to assess its impact on key cellular signaling pathways, such as the NF-κB or MAPK pathways, which are central to inflammation.

The following diagram illustrates a generalized workflow for investigating the biological activity of a novel compound like this compound after its solubility has been characterized.

Caption: General workflow for biological activity screening.

Conclusion

While quantitative solubility data for this compound is not currently published, its molecular structure suggests moderate solubility in polar aprotic and alcoholic solvents, with limited solubility in water and nonpolar solvents. For researchers and drug development professionals, the experimental determination of its solubility is a critical first step for any application, from chemical synthesis to biological screening. The provided shake-flask protocol offers a robust method for obtaining this essential physicochemical parameter.

References

3-Bromo-5-ethoxy-4-hydroxybenzonitrile physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-ethoxy-4-hydroxybenzonitrile is a substituted benzonitrile compound with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a bromine atom, an ethoxy group, a hydroxyl group, and a nitrile group on a benzene ring, imparts a unique combination of properties that make it an interesting candidate for further investigation. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from available data.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. While some experimental data is available, several properties are yet to be definitively determined.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 330462-57-2 | [1] |

| Molecular Formula | C₉H₈BrNO₂ | [1] |

| Molecular Weight | 242.07 g/mol | [1] |

| Boiling Point | 295.7 °C at 760 mmHg | MSDS |

| Flash Point | 132.6 °C | MSDS |

| Density | 1.62 g/cm³ | MSDS |

| Melting Point | Not available | |

| Solubility | No specific data available. The hydroxyl group suggests potential solubility in polar solvents. | |

| pKa | No specific data available. |

Spectral Data

Detailed spectral analysis is crucial for the structural elucidation and purity assessment of this compound. While specific spectra are not widely published, chemical databases indicate the availability of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.[2] Predicted mass spectrometry data is also available.[3]

Researchers are advised to consult specialized databases such as ChemicalBook for detailed spectral information.

Reactivity and Chemical Behavior

The reactivity of this compound is influenced by its various functional groups:

-

Nitrile Group (-CN): This electron-withdrawing group can participate in various chemical transformations, including hydrolysis to a carboxylic acid or reduction to an amine.

-

Phenolic Hydroxyl Group (-OH): The acidic proton of the hydroxyl group can be deprotonated, and the oxygen atom can undergo alkylation or acylation reactions.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, with the directing effects of the existing substituents influencing the position of new substituents. The presence of the bromine atom also allows for participation in cross-coupling reactions.

Experimental Protocols

Synthesis of Substituted Benzonitriles

A potential synthetic pathway could start from 4-hydroxy-3-ethoxybenzonitrile. The bromination of this precursor would introduce a bromine atom onto the aromatic ring. The regioselectivity of the bromination would be directed by the existing hydroxyl and ethoxy groups.

General Workflow for the Synthesis of a Related Compound (3,5-dibromo-4-hydroxybenzonitrile):

The following diagram illustrates a generalized workflow for the synthesis of a structurally related compound, which could be adapted for the target molecule.

Caption: Generalized synthetic workflow for a related brominated hydroxybenzonitrile.

Biological Activity

There is currently no specific experimental data available in the public domain regarding the biological activity of this compound. However, the structural motifs present in the molecule are found in compounds with a range of biological activities. Substituted benzonitriles are known to exhibit various pharmacological properties, and the presence of a halogen and an alkoxy group can significantly influence a molecule's biological profile.

Further research, including in vitro and in vivo assays, is required to determine the biological activity of this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[4] It is important to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.[4] Standard laboratory safety protocols should be followed when working with this compound. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound with a range of interesting physical and chemical properties. While some fundamental data has been compiled, significant gaps remain in the understanding of its melting point, solubility, pKa, and biological activity. This technical guide serves as a foundational resource for researchers and professionals, highlighting the current state of knowledge and identifying areas for future investigation. The potential for this molecule in various scientific fields warrants further experimental exploration of its synthesis, characterization, and biological evaluation.

References

A Technical Guide to the Synthesis of Substituted Hydroxybenzonitriles: Methods, Mechanisms, and Applications

For Researchers, Scientists, and Drug Development Professionals

Substituted hydroxybenzonitriles are a class of aromatic compounds featuring both a hydroxyl and a nitrile group on a benzene ring. This unique bifunctional arrangement makes them valuable intermediates and key building blocks in a wide range of applications, from pharmaceuticals and agrochemicals to materials science.[1] In medicinal chemistry, the hydroxybenzonitrile scaffold is integral to the synthesis of various therapeutic agents, including antiviral drugs and enzyme inhibitors.[2][3] In the agrochemical industry, halogenated hydroxybenzonitriles are the basis for potent herbicides.[4] This in-depth technical guide provides a comprehensive review of the primary synthetic routes to substituted hydroxybenzonitriles, complete with detailed experimental protocols, comparative quantitative data, and visualizations of the reaction workflows.

Core Synthetic Strategies

The synthesis of substituted hydroxybenzonitriles can be achieved through several distinct chemical transformations. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and scalability. The most prominent strategies include the conversion of substituted phenols via formylation and subsequent transformation, the Sandmeyer reaction of aminophenols, the cyanation of halophenols, and direct C-H functionalization of phenols.

Synthesis from Substituted Phenols via Formylation

A common and versatile two-step approach involves the initial formylation of a substituted phenol to yield a hydroxybenzaldehyde, which is then converted to the corresponding nitrile. This strategy is particularly useful for introducing the cyano group ortho to the hydroxyl group.

Several classic named reactions can be employed for the ortho-formylation of phenols, each with its own advantages and limitations.

-

Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to generate dichlorocarbene, which then acts as the electrophile to formylate the phenol, primarily at the ortho position.[4][5][6]

-

Duff Reaction: The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, also favoring ortho-formylation.[7][8][9][10]

-

Casnati-Skattebøl Reaction: This method involves the reaction of a magnesium phenolate with formaldehyde, providing high ortho-selectivity.[11][12]

The resulting hydroxybenzaldehyde is typically converted to the nitrile in a two-step sequence involving the formation of an aldoxime followed by dehydration.

-

Oximation: The aldehyde reacts with hydroxylamine (often from hydroxylamine hydrochloride or sulfate) to form the corresponding aldoxime.[13][14]

-

Dehydration: The aldoxime is then dehydrated using various reagents such as acetic anhydride, thionyl chloride, or formic acid with sodium formate to yield the desired hydroxybenzonitrile.[14][15][16]

// Nodes Phenol [label="Substituted Phenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Formylation [label="ortho-Formylation\n(Reimer-Tiemann, Duff, etc.)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Aldehyde [label="Substituted\nHydroxybenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Oximation [label="Oximation\n(NH2OH)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Oxime [label="Substituted\nHydroxybenzaldoxime", fillcolor="#F1F3F4", fontcolor="#202124"]; Dehydration [label="Dehydration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Nitrile [label="Substituted\nHydroxybenzonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Phenol -> Formylation [arrowhead=normal, color="#34A853"]; Formylation -> Aldehyde [arrowhead=normal, color="#34A853"]; Aldehyde -> Oximation [arrowhead=normal, color="#EA4335"]; Oximation -> Oxime [arrowhead=normal, color="#EA4335"]; Oxime -> Dehydration [arrowhead=normal, color="#FBBC05"]; Dehydration -> Nitrile [arrowhead=normal, color="#FBBC05"]; }

Diagram 1: Synthesis via formylation and subsequent nitrile formation.The Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for introducing a cyano group onto an aromatic ring.[13] This process begins with a substituted aminophenol, which is converted to a diazonium salt. The diazonium group is then displaced by a cyanide ion, typically using a copper(I) cyanide catalyst.[17][18]

// Nodes Aminophenol [label="Substituted\nAminophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Diazotization [label="Diazotization\n(NaNO2, H+)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Diazonium [label="Aryl Diazonium Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyanation [label="Cyanation\n(CuCN)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Nitrile [label="Substituted\nHydroxybenzonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Aminophenol -> Diazotization [arrowhead=normal, color="#34A853"]; Diazotization -> Diazonium [arrowhead=normal, color="#34A853"]; Diazonium -> Cyanation [arrowhead=normal, color="#EA4335"]; Cyanation -> Nitrile [arrowhead=normal, color="#EA4335"]; }

Diagram 2: The Sandmeyer reaction pathway.Cyanation of Halogenated Phenols

This approach involves the direct displacement of a halogen substituent on the phenol ring with a cyanide group.

-

Rosenmund-von Braun Reaction: This method traditionally uses a stoichiometric amount of copper(I) cyanide to displace an aryl halide.[19][20][21] Modern modifications have been developed to use catalytic amounts of copper and milder reaction conditions.[22]

-

Palladium-Catalyzed Cyanation: Cross-coupling reactions catalyzed by palladium complexes offer another route for the cyanation of aryl halides, including halophenols.

Direct C-H Cyanation

Recent advances in organic synthesis have led to methods for the direct functionalization of C-H bonds. Photoredox catalysis, for example, allows for the direct cyanation of arenes, including protected phenols, under mild conditions.[23][24][25]

Quantitative Data on Synthetic Routes

The following tables summarize reported yields for the synthesis of various substituted hydroxybenzonitriles using the methodologies described above. This data is compiled from various sources and is intended for comparative purposes.

| Method | Starting Material | Product | Key Reagents/Catalyst | Yield (%) |

| Formylation (Casnati-Skattebøl) & Dehydration | 2-Bromophenol | 3-Bromo-2-hydroxybenzonitrile | 1. MgCl₂, Et₃N, Paraformaldehyde2. NH₂OH·HCl3. Dehydrating agent | High (Formylation step is high yielding) |

| Sandmeyer Reaction | 2-Aminophenol | 2-Hydroxybenzonitrile | 1. NaNO₂, HCl2. CuCN | Moderate to Good |

| Rosenmund-von Braun Reaction | p-Bromophenol | p-Hydroxybenzonitrile | CuCN, DMF | Good |

| Halogenation of Hydroxybenzonitrile | 4-Hydroxybenzonitrile | 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil) | Bromide/Bromate salts, Acid | 91-99[5] |

Experimental Protocols

This section provides detailed methodologies for some of the key experiments discussed.

Protocol 1: Ortho-Formylation of a Phenol (Casnati-Skattebøl Reaction)

Synthesis of 3-Bromosalicylaldehyde from 2-Bromophenol [26]

-

Materials: Anhydrous magnesium chloride, paraformaldehyde, dry tetrahydrofuran (THF), triethylamine, 2-bromophenol, 1N HCl, ether, anhydrous magnesium sulfate.

-

Procedure:

-

In a dry, argon-purged three-necked flask, add anhydrous magnesium chloride (2 eq.) and paraformaldehyde (3 eq.).

-

Add dry THF via syringe, followed by the dropwise addition of triethylamine (2 eq.). Stir for 10 minutes.

-

Add 2-bromophenol (1 eq.) dropwise.

-

Heat the mixture to a gentle reflux (approx. 75°C) for 4 hours.

-

Cool the reaction to room temperature and add ether.

-

Transfer the organic phase to a separatory funnel and wash successively with 1N HCl and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the product.

-

Protocol 2: Conversion of a Salicylaldehyde to a Hydroxybenzonitrile

Two-Step Synthesis of 2-Hydroxybenzonitrile from Salicylaldehyde [13][14]

-

Step A: Synthesis of Salicylaldoxime

-

Dissolve salicylaldehyde in a suitable solvent like toluene.

-

Prepare an aqueous solution of hydroxylamine hydrochloride and add a base (e.g., sodium carbonate) to liberate free hydroxylamine.

-

Add the hydroxylamine solution to the salicylaldehyde solution and stir at 30-50°C until the reaction is complete (monitor by TLC).

-

Separate the organic layer containing the salicylaldoxime and dry it.

-

-

Step B: Dehydration of Salicylaldoxime

-

To the toluene solution of salicylaldoxime, slowly add a dehydrating agent such as a solution of thionyl chloride in toluene, keeping the temperature below 30°C.

-

After the addition, stir for 1-2 hours, gradually increasing the temperature to around 40°C.

-

Remove the toluene by distillation.

-

Work up the reaction mixture by adding water and extracting with an organic solvent.

-

Purify the crude product by distillation or column chromatography.

-

Protocol 3: Sandmeyer Reaction for Hydroxybenzonitrile Synthesis

General Procedure for the Cyanation of an Aminophenol [13][17]

-

Step A: Diazotization

-

Suspend the substituted aminophenol in an aqueous acidic solution (e.g., HCl) in a flask and cool to 0-5°C in an ice-salt bath.

-

Prepare an aqueous solution of sodium nitrite.

-

Add the sodium nitrite solution dropwise to the aminophenol suspension, maintaining the temperature below 5°C.

-

Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

-

-

Step B: Cyanation

-

In a separate flask, prepare a solution or suspension of copper(I) cyanide. Cool this mixture in an ice bath.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then gently heat (e.g., 50-60°C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with an organic solvent.

-

Wash the organic extract, dry it over an anhydrous salt, and remove the solvent.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Biological Activity and Signaling Pathways

Substituted hydroxybenzonitriles are not only synthetic intermediates but also possess intrinsic biological activities, which are of significant interest in drug discovery and agrochemistry.

Herbicidal Activity

Halogenated hydroxybenzonitriles, such as bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (3,5-diiodo-4-hydroxybenzonitrile), are widely used as selective post-emergence herbicides.[4][27] Their primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[6][11] They bind to the D1 protein within the PSII complex, which blocks the electron transport chain. This disruption halts the production of ATP and NADPH, which are essential for plant growth, leading to the death of the weed.[4] Additionally, these compounds can act as uncouplers of oxidative phosphorylation, further disrupting the plant's energy metabolism.[6]

// Nodes Herbicide [label="Halogenated\nHydroxybenzonitrile\n(e.g., Bromoxynil)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PSII [label="Photosystem II (PSII)\nD1 Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; ETC [label="Electron Transport Chain", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Block [label="Blockage", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ATP_NADPH [label="ATP & NADPH\nProduction", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibition [label="Inhibition", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Growth [label="Plant Growth", fillcolor="#34A853", fontcolor="#FFFFFF"]; Death [label="Plant Death", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Herbicide -> PSII [label="Binds to", arrowhead=normal, color="#5F6368", fontcolor="#5F6368"]; PSII -> ETC [arrowhead=normal, color="#4285F4"]; Herbicide -> Block [arrowhead=none, color="#EA4335"]; Block -> ETC [label=" ", arrowhead=tee, color="#EA4335"]; ETC -> ATP_NADPH [arrowhead=normal, color="#4285F4"]; Block -> Inhibition [style=invis]; Inhibition -> ATP_NADPH [label=" ", arrowhead=tee, color="#EA4335"]; ATP_NADPH -> Growth [arrowhead=normal, color="#34A853"]; Inhibition -> Death [arrowhead=normal, color="#EA4335"]; Growth -> Death [style=invis]; }

Diagram 3: Mechanism of herbicidal action of hydroxybenzonitriles.Enzyme Inhibition in Drug Development

The hydroxybenzonitrile scaffold is a key component in the development of various enzyme inhibitors. For instance, derivatives of 2-hydroxybenzonitrile are being investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[3] Inhibition of COX-2 can in turn affect downstream signaling pathways like the NF-κB and MAPK pathways, which are crucial in regulating inflammatory responses.[3] Other studies have shown that hydroxy-substituted benzothiazole derivatives, which can be synthesized from hydroxybenzaldehydes, are potent inhibitors of tyrosinase, an enzyme involved in melanin production.

Conclusion

The synthesis of substituted hydroxybenzonitriles is a well-established field with a variety of reliable methods available to chemists. Traditional methods like the Sandmeyer reaction and the formylation of phenols followed by conversion to the nitrile remain highly relevant for laboratory-scale synthesis. For industrial applications, particularly in the agrochemical sector, direct halogenation of hydroxybenzonitriles is a key process. The continued development of modern synthetic techniques, such as direct C-H cyanation, offers promising avenues for more efficient and environmentally benign routes to these valuable compounds. The diverse biological activities of hydroxybenzonitrile derivatives, from herbicidal action to enzyme inhibition, ensure that they will remain an important area of research for scientists in both academia and industry.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. US8957239B2 - Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 10. 3,5-DIIODO-4-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. Bromoxynil (Ref: ENT 20852) [sitem.herts.ac.uk]

- 12. CN102249950B - Synthetic method of p-hydroxybenzonitrile - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. esslabshop.com [esslabshop.com]

- 15. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]

- 16. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Frontiers | Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. 3,5-Dibromo-4-hydroxybenzonitrile;phenol | C13H9Br2NO2 | CID 22993293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]

- 25. benchchem.com [benchchem.com]

- 26. Bromoxynil - Wikipedia [en.wikipedia.org]

- 27. Synthesis and biological activity of hydroxy substituted phenyl-benzo[d]thiazole analogues for antityrosinase activity in B16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of Brominated Benzonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The benzonitrile scaffold is a privileged structure in medicinal chemistry, and the strategic incorporation of bromine atoms can significantly modulate the biological activity of these compounds. The unique electronic properties and lipophilicity conferred by bromine can enhance binding affinities to biological targets and improve pharmacokinetic profiles. This technical guide provides an in-depth overview of the potential biological activities of brominated benzonitrile compounds, focusing on their anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. It includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and development in this area.

Anticancer Activity

Brominated benzonitrile derivatives have emerged as a promising class of compounds with potent anticancer activities. Their mechanisms of action often involve the disruption of crucial cellular processes in cancer cells, such as cell division and signaling.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various brominated and related benzonitrile compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazol-2-ylhydrazones | 2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 (Colon) | 1.6 ± 0.2 | [1] |

| Benzofuran Derivatives | 3-(bromomethyl)benzofuran derivative | HL60 (Leukemia) | 0.1 | [2] |

| Benzofuran Derivatives | 3-(bromomethyl)benzofuran derivative | K562 (Leukemia) | 5 | [2] |

| Phenylacrylonitriles | Compound 1g2a (related benzonitrile) | HCT116 (Colon) | 0.0059 | [3] |

| Phenylacrylonitriles | Compound 1g2a (related benzonitrile) | BEL-7402 (Liver) | 0.0078 | [3] |

| Benzotriazole-acrylonitriles | Compound 2.5 (related benzonitrile) | A549 (Lung) | 5.47 ± 1.11 | [3] |

| Quinolinecarbonitriles | 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile | EGFR Kinase | Potent Inhibitor | [4] |

Mechanism of Action: Tubulin Polymerization Inhibition

A significant mechanism by which some benzonitrile derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[3] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and form the mitotic spindle during cell division. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[3]

The diagram below illustrates the signaling pathway initiated by tubulin polymerization inhibitors.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Brominated benzonitrile compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the brominated benzonitrile compound in a complete culture medium. Replace the existing medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity

The introduction of bromine into the benzonitrile scaffold has also been explored for the development of novel antimicrobial agents. These compounds have shown activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several brominated and related nitrile compounds. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Specific Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzonitrile Derivatives | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | [5] |

| Benzyl Bromides | Benzyl bromide derivative (1c) | Streptococcus pyogenes | 500 | [6] |

| Benzyl Bromides | Benzyl bromide derivative (1a) | Candida albicans | 250 | [6] |

| Flavonoid Derivatives | 6-bromo-8-nitroflavone | Enterococcus faecalis | >100 (conc. 0.1%) | [7] |

| Pyrazine Carboxamides | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | XDR S. Typhi | 6.25 (mg/mL) | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium

-

Brominated benzonitrile compound (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the brominated benzonitrile compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activity

Benzonitrile derivatives, including those with bromine substitutions, have demonstrated potential as antiviral agents, particularly against picornaviruses and other RNA viruses.[3]

Quantitative Antiviral Activity Data

The following table shows the 50% effective concentration (EC50) of some brominated and related benzonitrile compounds against different viruses. The EC50 represents the concentration of a drug that gives a half-maximal response.

| Compound Class | Specific Compound/Derivative | Virus | EC50 (µM) | Reference |

| Nitrobenzonitrile | MDL-860 (2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile) | Picornaviruses | Active at non-toxic concentrations | |

| Benzotriazole Derivatives | Compound 17 | Coxsackievirus B5 (CV-B5) | 6.9 | |

| Benzotriazole Derivatives | Compound 18 | Coxsackievirus B5 (CV-B5) | 5.5 | |

| Pyridobenzothiazolone Analogues | Not specified | Respiratory Syncytial Virus (RSV), Human Coronavirus (HCoV-OC43), Influenza A (IFV-A) | Low micromolar range | [No direct citation] |

| Ergot Alkaloid | Bromocriptine | Dengue virus (DENV) | 0.8-1.6 |

Mechanism of Action: Inhibition of Viral Entry and Replication

The antiviral mechanisms of benzonitrile derivatives can vary. Some compounds act as capsid binders, stabilizing the viral capsid and preventing the uncoating process necessary for the release of the viral genome into the host cell.[3] Others interfere with early events in the viral replication cycle, after uncoating but before the synthesis of viral RNA.

The diagram below illustrates a general workflow for the discovery of biologically active compounds, which is applicable to screening for antiviral agents.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the infectivity of lytic viruses and to evaluate the efficacy of antiviral compounds.

Materials:

-

Susceptible host cell line

-

Virus stock

-

Complete culture medium

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Brominated benzonitrile compound

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells in plates to form a confluent monolayer.

-

Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Incubate the virus dilutions with various concentrations of the brominated benzonitrile compound for 1 hour at 37°C.

-

Infection: Remove the medium from the cell monolayers and infect the cells with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.

-

Overlay: Remove the inoculum and add the overlay medium to each well. The overlay restricts the spread of the virus, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for several days until plaques are visible in the virus control wells (no compound).

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with crystal violet. Plaques will appear as clear zones where cells have been lysed.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value.

Enzyme Inhibition

The benzonitrile moiety is present in several approved drugs that act as enzyme inhibitors. The addition of bromine can further enhance the inhibitory potency and selectivity of these compounds.

Quantitative Enzyme Inhibition Data

The following table provides the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) for some brominated and related nitrile compounds against specific enzymes.

| Compound Class | Specific Compound/Derivative | Enzyme Target | IC50 / Ki (µM) | Reference |

| Methyl 4-aminobenzoate derivative | methyl 4-amino-3-bromo-5-fluorobenzoate | Glutathione Reductase (GR) | Ki = 0.325 ± 0.012 | [7] |

| Benzylidenemalononitrile derivative | Compound 3 | Acetylcholinesterase (hAChE) | Ki = 0.058 ± 0.014 | [7] |

| Benzylidenemalononitrile derivative | Compound 5 | Carbonic Anhydrase I (hCA-I) | Ki = 7.51 ± 2.25 | [7] |

| Benzylidenemalononitrile derivative | Compound 5 | Carbonic Anhydrase II (hCA-II) | Ki = 11.92 ± 2.22 | [7] |

| Pyrazine Carboxamide | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | Alkaline Phosphatase | IC50 = 1.469 ± 0.02 | [8] |

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a brominated benzonitrile compound against a specific enzyme.

Materials:

-

Purified enzyme

-

Enzyme substrate

-

Brominated benzonitrile compound (inhibitor)

-

Assay buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of the inhibitor in the assay buffer.

-